methyl [(4Z)-4-{1-[(2-chlorobenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
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Overview
Description
Methyl [(4Z)-4-{1-[(2-chlorobenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with a unique structure that includes a pyrazole ring, a methoxyphenyl group, and a chlorobenzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-4-{1-[(2-chlorobenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone. The resulting pyrazole intermediate is then subjected to further functionalization, including the introduction of the methoxyphenyl and chlorobenzylamine groups. The final step involves esterification to form the methyl acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl [(4Z)-4-{1-[(2-chlorobenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the pyrazole ring or other functional groups.
Substitution: The chlorobenzylamine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to improve reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Methyl [(4Z)-4-{1-[(2-chlorobenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl [(4Z)-4-{1-[(2-chlorobenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl [(4Z)-4-{1-[(2-bromobenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
- Methyl [(4Z)-4-{1-[(2-fluorobenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
Uniqueness
Methyl [(4Z)-4-{1-[(2-chlorobenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is unique due to the presence of the chlorobenzylamine moiety, which imparts specific chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored activities for specific applications.
Biological Activity
Methyl [(4Z)-4-{1-[(2-chlorobenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a pyrazole derivative that has garnered interest due to its diverse biological activities. Pyrazole compounds are known for their therapeutic potential, including anti-inflammatory, analgesic, and anticancer properties. This article aims to review the biological activity of the specified compound, summarizing relevant research findings, case studies, and pharmacological data.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Pyrazole Ring: Central to its biological activity.
- Chlorobenzyl Group: May enhance interaction with biological targets.
- Methoxyphenyl Group: Potentially influences pharmacokinetics and receptor binding.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that related compounds inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The compound under review may exhibit similar COX inhibitory activity, potentially offering therapeutic benefits in inflammatory conditions.
Compound | COX Inhibition IC50 (µM) | Selectivity Index |
---|---|---|
Methyl [(4Z)... | TBD | TBD |
Celecoxib | 0.78 | 9.51 |
2. Anticancer Properties
The pyrazole scaffold has been associated with anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structure may allow it to interact with key signaling pathways involved in cancer proliferation.
Case Study:
A study focusing on similar pyrazole derivatives demonstrated an IC50 value of 1.33 µM against cancer cell lines, indicating potential for further development in oncology applications .
3. Neuroprotective Effects
Some pyrazole derivatives have shown neuroprotective properties by inhibiting enzymes like acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases such as Alzheimer's. The presence of the chlorobenzyl group may enhance this activity.
Research Findings:
Turkan et al. (2018) reported that certain pyrazole analogs displayed AChE inhibition with IC50 values ranging from 36 to 66 nM .
The biological activity of this compound is likely mediated through:
- Enzyme Inhibition: Targeting COX and AChE.
- Receptor Interaction: Binding to various receptors involved in pain and inflammation.
Properties
Molecular Formula |
C22H22ClN3O4 |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
methyl 2-[4-[N-[(2-chlorophenyl)methyl]-C-methylcarbonimidoyl]-2-(4-methoxyphenyl)-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C22H22ClN3O4/c1-14(24-13-15-6-4-5-7-18(15)23)21-19(12-20(27)30-3)25-26(22(21)28)16-8-10-17(29-2)11-9-16/h4-11,25H,12-13H2,1-3H3 |
InChI Key |
PBCKPANXGORHQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1=CC=CC=C1Cl)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)OC |
Origin of Product |
United States |
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